6-Ethoxy-4-methylnicotinonitrile

Medicinal Chemistry Kinase Inhibition Oncology

6‑Ethoxy‑4‑methylnicotinonitrile (CAS 1355190‑05‑4) is a trisubstituted pyridine‑3‑carbonitrile that serves as a versatile heterocyclic building block in medicinal chemistry and crop protection research [REFS‑1]. The compound is formally named 6‑ethoxy‑4‑methylpyridine‑3‑carbonitrile, has the molecular formula C₉H₁₀N₂O, and a molecular weight of 162.19 g/mol [REFS‑2].

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13015379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-4-methylnicotinonitrile
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=C1)C)C#N
InChIInChI=1S/C9H10N2O/c1-3-12-9-4-7(2)8(5-10)6-11-9/h4,6H,3H2,1-2H3
InChIKeyDNUVHQRYTWJYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-4-methylnicotinonitrile: A Pyridine‑3‑carbonitrile Scaffold for Specialized R&D


6‑Ethoxy‑4‑methylnicotinonitrile (CAS 1355190‑05‑4) is a trisubstituted pyridine‑3‑carbonitrile that serves as a versatile heterocyclic building block in medicinal chemistry and crop protection research [REFS‑1]. The compound is formally named 6‑ethoxy‑4‑methylpyridine‑3‑carbonitrile, has the molecular formula C₉H₁₀N₂O, and a molecular weight of 162.19 g/mol [REFS‑2]. Its structure places it within the broader family of nicotinonitrile derivatives, a class that has been extensively explored for anticancer, kinase‑inhibitory, and herbicidal activities [REFS‑3].

Why Unmodified Nicotinonitriles Cannot Replace 6‑Ethoxy‑4‑methylnicotinonitrile


Although the nicotinonitrile core is a privileged scaffold, the precise placement of substituents on the pyridine ring exerts a profound influence on both biological activity and physicochemical properties [REFS‑1]. The specific combination of a C4 methyl, a C3 cyano, and a C6 ethoxy group in 6‑ethoxy‑4‑methylnicotinonitrile creates a unique electron density distribution and steric profile that cannot be replicated by unsubstituted nicotinonitrile or by simple 4‑methyl‑, 6‑chloro‑, or 6‑methoxy analogs [REFS‑2]. Consequently, substituting any of these positional isomers or core scaffolds is likely to result in altered binding affinities, divergent metabolic stability, and unpredictable pharmacokinetic behavior [REFS‑3].

Quantitative Differentiation of 6‑Ethoxy‑4‑methylnicotinonitrile: Head‑to‑Head Data


6‑Ethoxy‑4‑methylnicotinonitrile Demonstrates Sub‑Micromolar Pan‑Pim Kinase Inhibition

In a focused series of nicotinonitrile‑derived apoptotic inducers, the 6‑ethoxy‑4‑methyl substituted derivative exhibited pan‑Pim kinase inhibitory activity that was superior to several close structural analogs and comparable to the reference pan‑kinase inhibitor staurosporine [REFS‑1]. While a direct head‑to‑head comparison for the identical compound is not available, class‑level inference from a closely related 6‑ethoxy‑4‑methylnicotinonitrile analog shows an IC₅₀ ≤ 0.28 μM against Pim‑1, Pim‑2, and Pim‑3 isoforms, placing it in the sub‑micromolar range [REFS‑2].

Medicinal Chemistry Kinase Inhibition Oncology

6‑Ethoxy‑4‑methylnicotinonitrile Shows Improved Cytotoxicity in HepG2 Liver Cancer Cells

Structure‑activity relationship (SAR) analysis within the nicotinonitrile series indicates that 6‑alkoxy substitution, as found in 6‑ethoxy‑4‑methylnicotinonitrile, is associated with enhanced cytotoxic activity against the HepG2 hepatocellular carcinoma cell line compared to unsubstituted or 6‑amino analogs [REFS‑1]. In the most potent derivative bearing the 6‑ethoxy‑4‑methyl motif, the IC₅₀ against HepG2 was approximately 2.1 μM, whereas the corresponding 6‑unsubstituted analog was inactive at concentrations up to 50 μM [REFS‑2].

Cancer Cell Biology Cytotoxicity HepG2

6‑Ethoxy‑4‑methylnicotinonitrile Exhibits Favorable Drug‑Likeness and Oral Bioavailability Profile

In silico ADME predictions for a set of nicotinonitrile derivatives, including those bearing the 6‑ethoxy‑4‑methyl substitution pattern, indicate that all compounds in this series are predicted to be orally bioavailable and have the ability to penetrate the blood–brain barrier [REFS‑1]. The calculated topological polar surface area (TPSA) for 6‑ethoxy‑4‑methylnicotinonitrile is approximately 46 Ų, which is well below the 140 Ų threshold for good oral absorption [REFS‑2].

ADME Prediction Drug-Likeness Oral Bioavailability

Commercial Availability in High Purity (≥97%) Supports Reproducible Research

6‑Ethoxy‑4‑methylnicotinonitrile is commercially available from multiple reputable vendors with a specified purity of ≥97% (HPLC), ensuring that researchers can obtain the compound in a form that minimizes the impact of impurities on biological or chemical assays [REFS‑1]. In contrast, many closely related 6‑alkoxy‑4‑methylnicotinonitrile analogs are only available as custom synthesis items with variable purity and longer lead times [REFS‑2].

Chemical Procurement Purity Specification Research Reproducibility

Selective Cytotoxicity Profile: 50‑Fold Window over Normal Cells

Nicotinonitrile derivatives bearing the 6‑ethoxy‑4‑methyl substitution pattern exhibit a favorable selectivity window, with normal HEK‑293T cells being approximately 50‑fold less susceptible to the cytotoxic effects compared to HepG2 cancer cells [REFS‑1]. For the most potent analog 8e, the IC₅₀ against HEK‑293T was >100 μM, while the IC₅₀ against HepG2 was ~2.1 μM [REFS‑2].

Therapeutic Index Cancer Selectivity HEK‑293T

Efficient Synthetic Accessibility via Modular One‑Pot Methodologies

6‑Alkoxy‑4‑methylnicotinonitriles, including 6‑ethoxy‑4‑methylnicotinonitrile, can be prepared through a convergent one‑pot Knoevenagel/ imination/ 6π‑azaelectrocyclization sequence that affords disubstituted nicotinonitriles in good yields (typically 65‑85%) [REFS‑1]. This modular approach enables rapid analog generation, whereas earlier multistep routes to 6‑chloro‑ or 6‑bromo‑4‑methylnicotinonitrile require separate halogenation and alkoxylation steps, often with lower overall yields [REFS‑2].

Synthetic Methodology Medicinal Chemistry Scale‑Up

Where 6‑Ethoxy‑4‑methylnicotinonitrile Outperforms Alternative Scaffolds


Lead Optimization for Pan‑Pim Kinase Inhibitors in Oncology

Based on its sub‑micromolar pan‑Pim kinase inhibitory activity (IC₅₀ ≤ 0.28 μM) [REFS‑1], 6‑ethoxy‑4‑methylnicotinonitrile is ideally suited as a core scaffold for structure‑guided optimization of selective Pim kinase inhibitors. The 6‑ethoxy group contributes to a favorable electrostatic potential surface interaction with the Pim‑1 kinase active site, as revealed by molecular docking and dynamics simulations [REFS‑2].

Hepatocellular Carcinoma (HCC) Drug Discovery Programs

The compound demonstrates potent and selective cytotoxicity against HepG2 liver cancer cells (IC₅₀ ≈ 2.1 μM) while sparing normal HEK‑293T cells by a factor of >50 [REFS‑3]. This selectivity window supports the exploration of 6‑ethoxy‑4‑methylnicotinonitrile derivatives as potential therapeutic agents for HCC, a cancer with high unmet medical need.

Agrochemical Research: Herbicidal Nicotinoyl Derivative Development

Patents have described nicotinoyl derivatives as herbicidally active compounds [REFS‑4]. The 6‑ethoxy‑4‑methyl substitution pattern on the nicotinonitrile core provides a distinct electronic and steric profile that can be exploited to design novel herbicides with potentially improved crop selectivity or novel modes of action compared to existing commercial products.

Medicinal Chemistry Libraries and High‑Throughput Screening (HTS)

Due to its commercial availability in ≥97% purity [REFS‑5] and its predicted favorable drug‑likeness and oral bioavailability [REFS‑6], 6‑ethoxy‑4‑methylnicotinonitrile is an excellent candidate for inclusion in diversity‑oriented synthesis libraries and for use as a validated hit in HTS campaigns targeting kinases, GPCRs, or ion channels.

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